Acetato de 2,4,6-triclorofenilo

Descripción general

Descripción

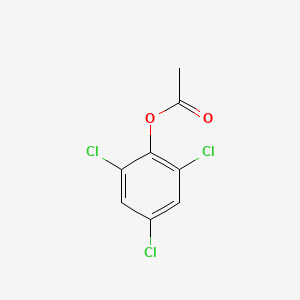

2,4,6-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is also known by other names such as 2,4,6-Trichlorophenol acetate and Acetic acid, (2,4,6-trichlorophenyl) ester . This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is esterified with acetic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Environmental Studies:

- TCPA is used to study the dechlorination processes in microbial fuel cells (MFCs). Research indicates that mixed microbial cultures can effectively dechlorinate TCPA, achieving efficiencies up to 86.51%, which is significant for bioremediation efforts.

- The compound's biotransformation by microorganisms has been investigated to understand its environmental persistence and potential toxicity. TCPA can undergo metabolic transformations leading to various metabolites with altered biological activities.

-

Organic Synthesis:

- TCPA serves as a precursor in the synthesis of bis(2,4,6-trichlorophenyl) oxalate (TCPO) , which is utilized in the production of chemiluminescent materials such as glow sticks. This application highlights TCPA's role in creating functional materials with specific optical properties .

- It is also employed as a reagent in the preparation of various esters and amides, facilitating the exploration of structure-activity relationships in organic chemistry .

- Analytical Chemistry:

Case Study 1: Microbial Dechlorination

In a study focused on the microbial degradation of TCPA, researchers isolated specific microbes from submarine sediments capable of dechlorinating TCPA effectively. The study demonstrated not only the potential for bioremediation but also highlighted the energy generation aspect through MFCs, indicating a dual benefit of pollutant degradation and renewable energy production.

Case Study 2: Chemiluminescence Applications

Research into TCPO derived from TCPA has shown its effectiveness as a chemiluminescent agent. This study explored the synthesis pathways and characterized the resulting compounds' luminescent properties, leading to advancements in light-emitting devices used in various applications from safety to entertainment .

Mecanismo De Acción

Target of Action

It’s known that chlorinated phenols, such as 2,4,6-trichlorophenol, can interact with various biological molecules and disrupt normal cellular functions .

Mode of Action

Chlorinated phenols are generally known to cause toxicity by disrupting cellular membranes, inhibiting enzymes, and interfering with cellular energy production .

Biochemical Pathways

A study on a related compound, 2,4,6-trichlorophenol, has shown that it can be degraded by certain bacteria through a series of enzymatic reactions . The degradation pathway involves the conversion of 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol by an FADH2-utilizing monooxygenase, and then to 2-chloromaleylacetate by a 6-CHQ 1,2-dioxygenase .

Pharmacokinetics

As a chlorinated phenol derivative, it may share some pharmacokinetic characteristics with other chlorinated phenols, which are known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Chlorinated phenols are generally known to cause cellular toxicity, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of 2,4,6-Trichlorophenyl acetate can be influenced by various environmental factors . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .

Análisis Bioquímico

Cellular Effects

It is known that chlorinated phenols can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that chlorinated phenols can interact with biomolecules at the molecular level, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that chlorinated phenols can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that chlorinated phenols can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chlorinated phenols can interact with various enzymes and cofactors .

Transport and Distribution

It is known that chlorinated phenols can interact with various transporters and binding proteins .

Subcellular Localization

It is known that chlorinated phenols can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,4,6-Trichlorophenyl acetate involves the reaction of 2,4,6-trichlorophenol with acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine hydrochloride . The reaction is typically carried out in toluene at a temperature of 110°C for about an hour .

Another method involves the use of palladium-catalyzed external-CO-free carbonylation. In this process, 2,4,6-trichlorophenyl formate is used as a CO surrogate, which reacts with haloarenes to form the desired ester .

Industrial Production Methods

Industrial production of 2,4,6-Trichlorophenyl acetate often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trichlorophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 2,4,6-trichlorophenol and acetic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.

Hydrolysis: The major products are 2,4,6-trichlorophenol and acetic acid.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichlorophenol: This compound is similar in structure but lacks the ester group. It is more reactive due to the presence of free hydroxyl groups.

2,4,5-Trichlorophenyl acetate: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.

Uniqueness

2,4,6-Trichlorophenyl acetate is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical and physical properties.

Actividad Biológica

2,4,6-Trichlorophenyl acetate (TCPA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,4,6-Trichlorophenyl acetate is an organic compound with the molecular formula . It is characterized by three chlorine atoms substituted on the phenyl ring and an acetate group. Its structure contributes to its reactivity and biological interactions.

Target Interactions

TCPA and similar chlorinated phenols can disrupt normal cellular functions by interacting with various biological molecules. The primary modes of action include:

- Disruption of Cellular Membranes : TCPA can alter membrane integrity, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit critical enzymes involved in cellular metabolism, impacting energy production and metabolic pathways.

- Gene Expression Alteration : TCPA can influence gene expression through interactions with transcription factors or by affecting signaling pathways.

Antimicrobial Properties

Research indicates that TCPA exhibits significant antimicrobial activity against a range of pathogens. This includes:

- Bacterial Inhibition : TCPA has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the organism but generally fall within a low concentration range.

- Fungal Activity : Studies have demonstrated antifungal properties, making TCPA a candidate for further exploration in antifungal drug development.

Toxicological Effects

Despite its potential applications, TCPA is also associated with toxicity:

- Cellular Toxicity : High concentrations can lead to cytotoxic effects in mammalian cells, including apoptosis and necrosis. The toxicity profile suggests that careful dosage regulation is necessary for safe applications.

- Environmental Impact : As a chlorinated compound, TCPA poses risks to aquatic ecosystems due to its persistence and potential bioaccumulation.

Case Studies

- Biodegradation Studies : A recent study highlighted the biodegradation of TCPA using specific bacterial strains capable of metabolizing chlorinated compounds. The results indicated that under optimal conditions, these bacteria could significantly reduce TCPA concentrations in contaminated environments .

- Pharmacokinetics : Research into the pharmacokinetic properties of TCPA suggests it is readily absorbed and distributed within biological systems. Metabolism primarily occurs in the liver, with excretion via urine being a key elimination pathway.

- Toxicity Assessments : Toxicological evaluations have classified TCPA as hazardous based on its effects on reproductive health and potential carcinogenicity. These assessments are crucial for establishing safety guidelines for occupational exposure .

Table 1: Antimicrobial Activity of 2,4,6-Trichlorophenyl Acetate

| Pathogen Type | Organism | MIC (µg/mL) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 |

| Gram-negative Bacteria | Escherichia coli | 64 |

| Fungi | Candida albicans | 16 |

Table 2: Toxicological Profile of 2,4,6-Trichlorophenyl Acetate

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 (oral) = 200 mg/kg |

| Reproductive Toxicity | Positive effects observed |

| Carcinogenicity | Potentially carcinogenic |

Propiedades

IUPAC Name |

(2,4,6-trichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOCPJZGJNKBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177952 | |

| Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23399-90-8 | |

| Record name | Phenol, 2,4,6-trichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23399-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023399908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trichlorophenol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (2,4,6-trichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3Z7TF42K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.